

Technical Guide: Azetidin-3-one Hydrochloride NMR Profiling

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Compound of Interest

Compound Name: Azetidin-3-one Hydrochloride

CAS No.: 17557-84-5

Cat. No.: B092433

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Executive Summary & Structural Dynamics[2][3]

Azetidin-3-one hydrochloride (CAS: 17557-84-5) is a critical pharmacophore in medicinal chemistry, serving as a rigidified scaffold for drug discovery. However, its analysis is frequently mishandled due to the high reactivity of the strained four-membered ring and the electrophilicity of the ketone.[1]

The Central Analytical Challenge: Unlike standard ketones, azetidin-3-one exists in a delicate equilibrium. In the presence of even trace moisture or protic solvents (like

or wet

), the C=O bond undergoes nucleophilic attack by water to form a gem-diol (hydrate). This results in the complete disappearance of the characteristic ketone signal in

NMR and a significant shift in proton resonances, often leading researchers to believe their sample has degraded or is impure.[1][2]

This guide outlines the definitive protocol for characterizing the true ketone form versus its hydrate, ensuring data integrity for IND-enabling studies.

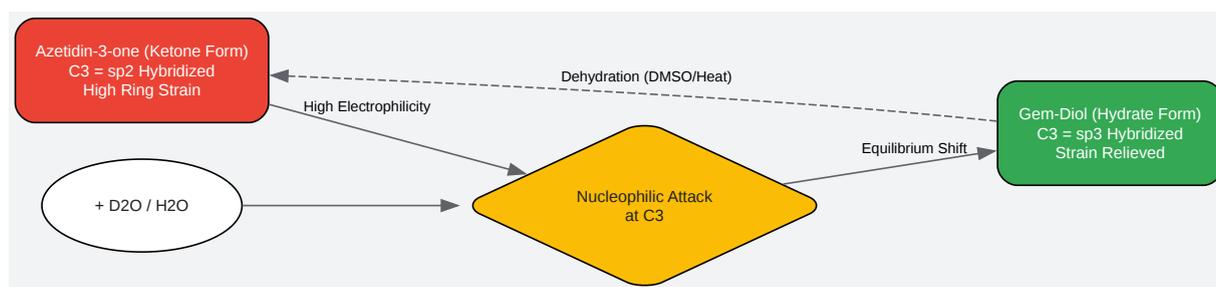
The Hydration Equilibrium (Mechanism)[1][2][3]

Understanding the thermodynamics of this system is prerequisite to successful analysis.[1] The

hybridized carbonyl carbon in the 4-membered ring introduces significant angle strain ($\sim 90^\circ$ bond angles). Hydration to the

gem-diol relieves some of this strain, driving the equilibrium toward the hydrate in aqueous media.[1]

Visualization: Solvation Pathway



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Figure 1: The thermodynamic equilibrium between the ketone and gem-diol forms.[1][2] In D₂O, the equilibrium lies almost exclusively to the right (Hydrate).[1][2]

Experimental Protocols

To obtain a valid Certificate of Analysis (CoA), you must control the solvent environment.[1]

Protocol A: Characterization of the Ketone (Preferred)

Objective: Observe the intact carbonyl functionality.[3][1][2] Solvent: DMSO-

(Must be "Extra Dry" or stored over 4Å molecular sieves).

- Preparation: Dry an NMR tube in an oven at 110°C for 1 hour.
- Dissolution: Weigh 10-15 mg of Azetidin-3-one HCl into a vial.
- Solvation: Add 0.6 mL of dry DMSO-

. Cap immediately.

- Acquisition: Run

(16 scans) and

(1024 scans) immediately.[1][2]

- Note: The HCl salt protons (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

) are exchangeable.[1][2] In DMSO, they typically appear as a broad singlet.[2]

Protocol B: Characterization of the Hydrate

Objective: Confirm stability in aqueous media or identify water contamination.[1] Solvent:

- Dissolution: Dissolve 10 mg of sample in 0.6 mL

- Equilibration: Allow to stand for 5 minutes (hydration is rapid).

- Acquisition: Run standard sequences.

Quantitative Data Analysis

The following chemical shifts are representative of the pure hydrochloride salt.

Table 1: NMR Assignment (400 MHz)

Position	Moiety	Shift (, ppm) in DMSO-	Shift (, ppm) in	Multiplicity	Integral	Interpretation
H-2, H-4		4.60 – 4.85	4.25 – 4.40	Singlet (s)	4H	The ring protons are equivalent due to symmetry. [4] They shift upfield in due to the loss of the anisotropic deshielding of the C=O bond.[1]
NH		9.50 – 10.20	Absent	Broad Singlet	2H	Visible in DMSO; exchanges with deuterium in (disappears).[1]
H-OH		N/A	N/A	N/A	N/A	In , these exchange rapidly and merge with the HDO solvent peak

(-4.79
ppm).[1][2]

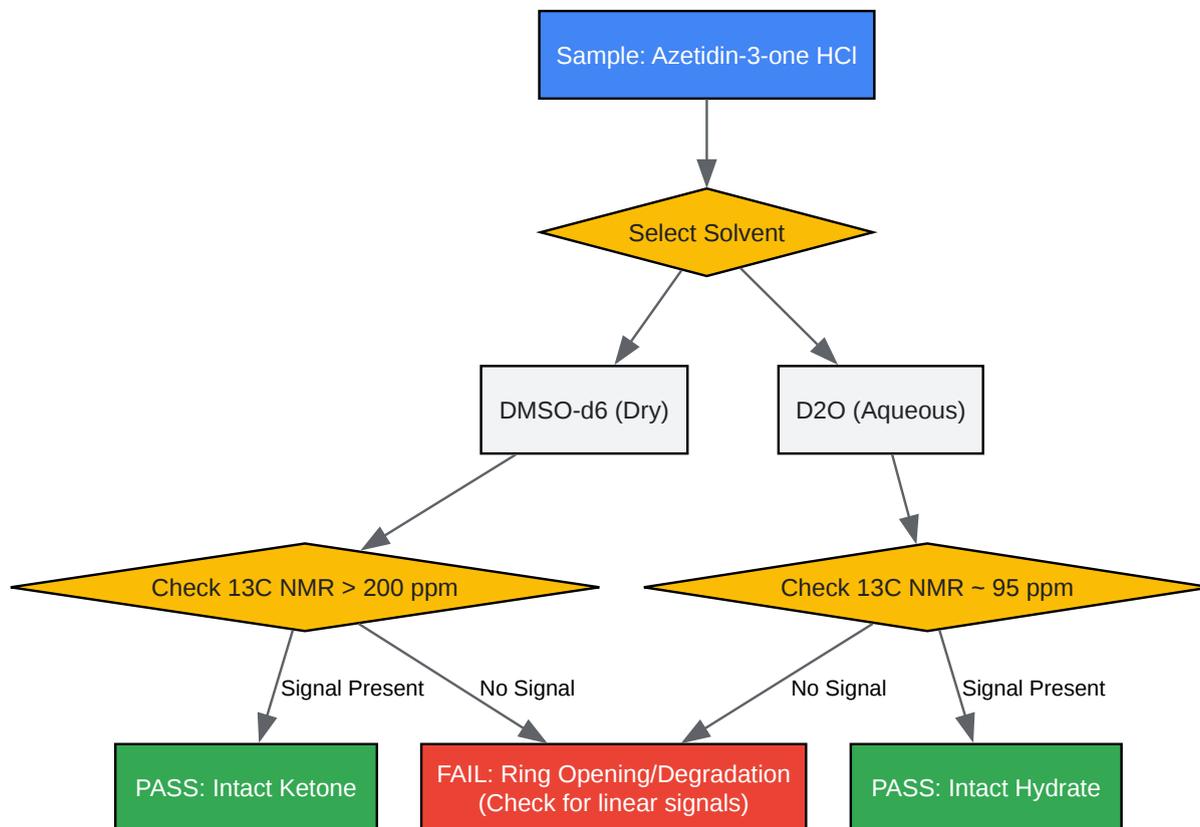
Table 2: NMR Assignment (100 MHz)

Position	Carbon Type	Shift (, ppm) in DMSO-	Shift (, ppm) in	Structural Insight
C-3	Carbonyl	~202.0 - 205.0	Absence of signal >200	The diagnostic ketone peak.[4]
C-3	Gem-Diol	N/A	~92.0 - 96.0	The hybridized carbon of the hydrate. This confirms the ring is intact but hydrated.
C-2, C-4	Methylene	~68.0 - 70.0	~58.0 - 62.0	Ring carbons shield slightly upon hydration.

Advanced Validation Workflow

To definitively prove the structure and rule out ring-opening decomposition (which would result in a linear amine), use the following logic flow.

Visualization: Analytical Decision Tree



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Figure 2: Logic flow for validating structural integrity based on solvent selection.

Troubleshooting Common Artifacts

- Doublets in

NMR: If the singlet at ~4.7 ppm splits into a complex pattern, check for loss of symmetry. This often happens if the nitrogen is partially deprotonated or if a chiral impurity is present.

- Extra Peaks at 1.2 / 3.0 ppm: Common impurities include diethyl ether or ethanol used in the precipitation of the HCl salt.[1]
- Missing Carbonyl: If running in DMSO and the carbonyl is weak/missing, your DMSO has absorbed water.[3][1] Add activated 4Å sieves to the tube and re-run after 12 hours.

References

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